Bis(2-chloroethoxy)-D8-methane

Description

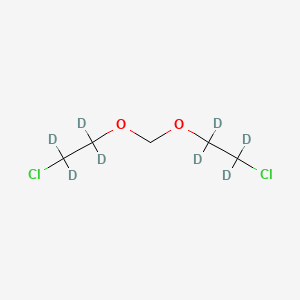

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10Cl2O2 |

|---|---|

Molecular Weight |

181.08 g/mol |

IUPAC Name |

1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane |

InChI |

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2 |

InChI Key |

NLXGURFLBLRZRO-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

C(CCl)OCOCCCl |

Origin of Product |

United States |

Chemical Identity and Properties of Bis 2 Chloroethoxy D8 Methane

Nomenclature and CAS Registry Numbers

The compound is systematically known as 1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane. lgcstandards.com It is identified by the Chemical Abstracts Service (CAS) Registry Number 93966-78-0 . isotope.comlgcstandards.comguidechem.com Its unlabeled analogue, Bis(2-chloroethoxy)methane, has the CAS Registry Number 111-91-1 . isotope.comepa.govnist.gov

Physical and Chemical Properties

The physical and chemical properties of Bis(2-chloroethoxy)-D8-methane are critical for its application as an analytical standard. While specific physical data for the deuterated version is limited, the properties of the unlabeled analog provide a close approximation.

| Property | Value (Deuterated) | Value (Unlabeled Analog) | Source(s) |

| Molecular Formula | C₅H₂D₈Cl₂O₂ / CH₂(OCD₂CD₂Cl)₂ | C₅H₁₀Cl₂O₂ | isotope.comlgcstandards.comnist.gov |

| Molecular Weight | ~180.09 g/mol | ~173.04 g/mol | isotope.comlgcstandards.comnist.gov |

| Physical State | Neat Liquid | Colorless Liquid | isotope.comnih.govnih.gov |

| Boiling Point | Not available | 217.5 - 220 °C | nih.govechemi.com |

| Density | Not available | ~1.23 g/cm³ at 20°C | nih.govechemi.com |

| Freezing Point | Not available | -32.8 °C | guidechem.com |

| Solubility | Not available | Miscible with most organic solvents | nih.gov |

Synthesis and Purity

The synthesis of deuterium-labeled compounds can be achieved through several methods. One common approach is a catalytic hydrogen-deuterium (H-D) exchange reaction. thalesnano.com Another method involves using deuterated precursors or reagents in the synthetic pathway. For instance, deuterated solvents or deuterium (B1214612) gas (D₂), which can be generated from the electrolysis of heavy water (D₂O), are often used. thalesnano.com Biosynthesis, where deuterium-labeled precursors are supplied to living organisms, is another route to produce complex labeled molecules.

The synthesis of the unlabeled compound, Bis(2-chloroethoxy)methane, is typically achieved through the reaction of 2-chloroethanol (B45725) with formaldehyde (B43269) (or its polymer, paraformaldehyde) under acid catalysis. nih.govgoogle.com A patented method for high-purity synthesis involves using a mixed-acid catalyst system comprising hydrogen chloride and p-toluenesulfonic acid. google.com It can be inferred that the synthesis of this compound would follow a similar pathway but would utilize deuterated starting materials, specifically deuterated 2-chloroethanol, to introduce the eight deuterium atoms onto the ethoxy groups.

As an analytical reference material, high purity is essential. This compound is commercially available with a chemical purity of at least 98% and a deuterium enrichment (atom % D) of 98%. isotope.comlgcstandards.com

Environmental Transformation and Degradation Mechanisms of Bis 2 Chloroethoxy Methane

Biotic Degradation and Biotransformation Studies

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms. For Bis(2-chloroethoxy)methane, this is generally not considered a primary environmental fate process. nih.gov

Studies on the microbial degradation of Bis(2-chloroethoxy)methane have shown limited breakdown potential. In one laboratory study using settled domestic wastewater as the microbial source, no biodegradation of Bis(2-chloroethoxy)methane was observed over a 28-day period. nih.govchemicalbook.com

However, there is evidence for co-metabolic degradation. The bacterium Nitrosomonas europaea, which is known to be present in wastewater treatment sludge, can co-metabolically oxidize Bis(2-chloroethoxy)methane. nih.gov This process occurs via the enzyme ammonia (B1221849) monooxygenase, where the bacterium degrades the compound while obtaining energy from the oxidation of ammonia. nih.gov

Formation and Identification of Biotransformation Products

The biotransformation of Bis(2-chloroethoxy)methane can lead to the formation of several metabolic intermediates. While comprehensive studies on the biodegradation products in environmental systems are limited, metabolic studies in laboratory animals and research on structurally similar compounds provide significant insights into potential transformation pathways.

In studies with rats, the major metabolite of BCEM was identified as thiodiglycolic acid (TDGA), accounting for a significant portion of the administered dose. nih.gov The proposed pathway involves the cleavage of the ether linkage to form 2-chloroethyl fragments. These fragments may then be metabolized further, potentially through an intermediate like 2-chloroacetaldehyde, which is then conjugated with glutathione (B108866) and ultimately processed to form TDGA. nih.gov The sulfoxide (B87167) of thiodiglycolic acid has also been identified as a significant urinary metabolite. ornl.gov

Research on the biodegradation of the closely related compound bis(2-chloroethyl) ether (BCEE) by specific bacterial strains has identified several transformation products. Xanthobacter sp. strain ENV481 was found to degrade BCEE through sequential dehalogenation, forming intermediates such as 2-(2-chloroethoxy)ethanol (B196239) and diethylene glycol (DEG). researchgate.net Further catabolism of DEG produced 2-hydroxyethoxyacetic acid. researchgate.net In contrast, Pseudonocardia sp. strain ENV478 appeared to use a monooxygenase-mediated O-dealkylation mechanism, which resulted in the accumulation of 2-chloroacetic acid. researchgate.netresearchgate.net

The table below details the identified transformation products from BCEM and related compounds.

| Original Compound | Organism/System | Identified Product(s) | Citation |

| Bis(2-chloroethoxy)methane | Rat (in vivo) | Thiodiglycolic acid (TDGA), Sulfoxide of thiodiglycolic acid | nih.govornl.gov |

| Bis(2-chloroethoxy)methane | Rat (in vivo, proposed) | 2-Chloroacetaldehyde | nih.gov |

| Bis(2-chloroethyl) ether | Xanthobacter sp. strain ENV481 | 2-(2-chloroethoxy)ethanol, Diethylene glycol (DEG), 2-Hydroxyethoxyacetic acid | researchgate.net |

| Bis(2-chloroethyl) ether | Pseudonocardia sp. strain ENV478 | 2-Chloroacetic acid | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Bis 2 Chloroethoxy D8 Methane and Its Derivatives

Mass Spectrometry Applications

Mass spectrometry (MS) stands as a cornerstone for the analysis of Bis(2-chloroethoxy)-D8-methane, offering unparalleled capabilities in quantification, identification of unknown related substances, and structural elucidation.

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for the highly accurate quantification of chemical substances. wikipedia.org The technique involves the addition of a known amount of an isotopically labeled compound (in this case, this compound) to a sample containing the unlabeled analyte of interest (Bis(2-chloroethoxy)methane). iaea.orgfiveable.me By measuring the altered isotopic ratio of the analyte in the mixture, the original concentration of the native compound can be determined with high precision, as the isotopically labeled standard serves as an ideal internal standard, compensating for sample loss during preparation and analysis. wikipedia.orgfiveable.me

The fundamental principle of IDMS relies on the assumption that the labeled and unlabeled compounds behave identically during extraction, cleanup, and analysis, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. youtube.comosti.gov

Illustrative IDMS Quantification Parameters:

| Parameter | Description | Typical Value/Setting |

| Labeled Standard | This compound | Known concentration spiked into the sample |

| Native Analyte | Bis(2-chloroethoxy)methane | Unknown concentration in the sample |

| Ionization Technique | Electron Ionization (EI) | 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Selected Ion Monitoring (SIM) or full scan |

| Monitored Ions (Native) | m/z 93, 63, 123 | Characteristic fragment ions of Bis(2-chloroethoxy)methane nih.gov |

| Monitored Ions (Labeled) | m/z 99, 67, 129 (Expected) | Corresponding fragment ions of this compound |

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of metabolites and environmental degradation products of Bis(2-chloroethoxy)methane. researchgate.netnih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of elemental compositions for unknown compounds. researchgate.net

When studying the environmental fate or metabolic pathways of Bis(2-chloroethoxy)methane, HRMS can detect and identify transformation products even at trace levels without the need for reference standards. researchgate.netnih.gov The high resolving power allows for the separation of isobaric interferences, leading to confident identification of novel compounds. The bacterium Nitrosomonas europaea has been shown to co-metabolically oxidize the unlabeled parent compound, suggesting that hydroxylated and other oxidized derivatives are potential metabolites. nih.gov

Fragmentation Pathway Analysis of Deuterated Analogs

Understanding the fragmentation pathways of this compound in the mass spectrometer is essential for developing robust analytical methods and for structural confirmation. The fragmentation of ethers in electron ionization (EI) mass spectrometry typically involves cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond. libretexts.orgblogspot.com

For Bis(2-chloroethoxy)methane, the major fragment ions observed are at m/z 93 and 63. nih.gov The ion at m/z 93 likely corresponds to the [CH2OCH2CH2Cl]+ fragment, while the m/z 63 ion corresponds to the [CH2CH2Cl]+ fragment.

In the deuterated analog, this compound (CH2(OCD2CD2Cl)2), a shift in the mass-to-charge ratio of these fragments is expected due to the presence of deuterium (B1214612) atoms. The fragmentation is initiated by the ionization of a non-bonding electron on one of the oxygen atoms. wikipedia.org

Proposed Key Fragmentation Steps for this compound:

Alpha-cleavage: Loss of a CD2Cl radical to form a resonance-stabilized cation.

C-O bond cleavage: Formation of a deuterated chloroethyl cation.

Table of Predicted Fragment Ions:

| Fragment Structure | Predicted m/z for Deuterated Analog | Corresponding m/z for Unlabeled Analog |

| [CH2(OCD2CD2Cl)]+ | 129 | 123 |

| [CD2OCH2CD2Cl]+ | Not expected | - |

| [CD2CD2Cl]+ | 67 | 63 |

| [CH2OCD2CD2Cl]+ | 99 | 93 |

Chromatographic Separation Techniques

Gas chromatography (GC) is the primary technique for the separation of semivolatile organic compounds like Bis(2-chloroethoxy)methane and its deuterated analog prior to their detection by mass spectrometry. nih.gov

Gas Chromatography Method Development and Optimization

The development of a robust GC method is critical for achieving good resolution, peak shape, and sensitivity. For semivolatile compounds, method optimization involves careful selection of the GC column, temperature program, and injection parameters. chromatographyonline.comchromatographyonline.comchromatographyonline.comphenomenex.comlongdom.org

Commonly used columns are low-bleed capillary columns with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase. chromatographyonline.com Optimization of the oven temperature program is necessary to ensure adequate separation from matrix interferences and to minimize analysis time. longdom.orgmdpi.com The injection technique, such as split/splitless or programmable temperature vaporization (PTV), can be optimized to enhance sensitivity and minimize thermal degradation of the analyte. nih.govnih.gov

Typical GC Method Parameters for Semivolatile Analysis:

| Parameter | Setting | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for a wide range of semivolatile compounds. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Inlet Temperature | 250-280 °C | Ensures efficient volatilization without thermal degradation. |

| Oven Program | Initial temp 40-60°C, ramp to 280-300°C | Separates analytes based on boiling point. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

Coupling Gas Chromatography with Mass Spectrometry (GC/MS) for Trace Analysis

The coupling of gas chromatography with mass spectrometry (GC/MS) is the gold standard for the trace analysis of Bis(2-chloroethoxy)methane in complex environmental matrices. nih.gov This combination leverages the separation power of GC with the high sensitivity and specificity of MS detection. US Environmental Protection Agency (EPA) methods 8270 and 625 are commonly employed for the analysis of semivolatile organic compounds, including Bis(2-chloroethoxy)methane, in various environmental samples. nih.gov

For trace analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte, which significantly increases the signal-to-noise ratio and lowers the detection limits compared to full-scan mode. chromatographyonline.com The use of this compound as an internal standard in these analyses corrects for variations in instrument response and matrix effects, ensuring accurate and reliable quantification at trace levels. nih.gov

Sample Preparation Strategies for Environmental and Biological Matrices (e.g., Solid Phase Microextraction)

Effective sample preparation is a critical step in the analytical workflow for the determination of "this compound" and its derivatives. The primary goal is to isolate the analyte from the sample matrix, concentrate it, and present it in a form suitable for instrumental analysis, thereby minimizing interference and enhancing sensitivity. Given the semi-volatile nature of haloethers, traditional methods like liquid-liquid extraction (LLE) have been employed; however, they can be labor-intensive, require large volumes of organic solvents, and may suffer from analyte loss during the multi-step process. Recovery percentages for haloethers using standard LLE can range from 40 to 80%. nih.gov

Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free alternative that addresses many of the limitations of LLE. nih.gov SPME is a fast, simple, and sensitive sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. The analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The selection of the SPME fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a semi-volatile compound like "this compound," a fiber with a nonpolar or moderately polar coating is generally suitable. Common choices include polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) coatings. For more volatile analytes, a divinylbenzene (B73037) (DVB) coating, often in combination with PDMS, can be effective.

Several experimental parameters must be optimized to achieve high extraction efficiency and reproducibility with SPME. These include:

Extraction Mode: Headspace SPME is often preferred for complex matrices like soil and biological tissues to minimize matrix effects on the fiber. Direct immersion may be suitable for cleaner water samples.

Temperature and Time: Higher extraction temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, as adsorption is an exothermic process, a compromise must be found. Extraction time needs to be sufficient to allow for equilibrium or at least a consistent pre-equilibrium state to be reached.

Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte to the fiber, reducing the time required to reach equilibrium.

Salt Addition: For aqueous samples, the addition of salt (e.g., sodium chloride) can increase the ionic strength of the solution, which "salts out" the organic analyte, increasing its volatility and partitioning into the fiber coating.

A study on the determination of haloethers in water demonstrated that SPME provides greater precision and lower detection limits compared to conventional liquid-liquid extraction. nih.gov The optimized conditions from a representative SPME method for similar analytes are often a good starting point for method development for "this compound".

Table 1: Representative SPME Method Parameters for Haloether Analysis in Water

| Parameter | Condition |

|---|---|

| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) |

| Extraction Mode | Headspace |

| Sample Volume | 10 mL |

| Extraction Temperature | 35°C |

| Extraction Time | 20 minutes |

| Agitation | Magnetic stirring |

| Salt Addition | 25% (w/v) NaCl |

| Desorption Temperature | 250°C |

| Desorption Time | 2 minutes |

Validation and Inter-laboratory Comparisons of Analytical Methods

The validation of an analytical method is essential to ensure its suitability for its intended purpose. For "this compound," this involves demonstrating that the chosen method is reliable, accurate, and precise for its quantification in specific matrices. Method validation encompasses the evaluation of several key performance characteristics.

Key Validation Parameters:

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

EPA Method 8270 is a widely used method for the analysis of semi-volatile organic compounds, including "Bis(2-chloroethoxy)methane," by gas chromatography/mass spectrometry (GC/MS). unitedchem.com The validation data for this method provides an indication of the expected performance for the analysis of the non-deuterated analogue.

Table 2: Representative Validation Data for Bis(2-chloroethoxy)methane using EPA Method 8270

| Parameter | Value |

|---|---|

| Mean Response Factor (RF) | 0.412 |

| Relative Standard Deviation (%RSD) of RF | 4.9 |

| Average Recovery in Spiked Water | 91.0% |

| %RSD of Recovery | 7.8 |

| Method Detection Limit (MDL) in Water | ~1 µg/L (analyte dependent) |

Data adapted from performance data for EPA Method 8270. unitedchem.comgcms.cz

Inter-laboratory Comparisons:

Inter-laboratory comparisons, also known as proficiency testing, are crucial for assessing the comparability and reliability of analytical results among different laboratories. In these studies, a homogeneous sample is sent to multiple laboratories for analysis, and the results are compared to a reference value. This process helps to identify potential biases in methods, instrumentation, or laboratory procedures.

For emerging contaminants, inter-laboratory studies can reveal significant variability in analytical performance. A study on various semi-volatile organic chemicals in air samples involving 21 laboratories found that inter-laboratory variability, as measured by the RSD, ranged from 6.9% to 190% for a blind sample. nih.gov Poorer precision was observed for samples that required cleanup procedures or when analytes were present at low concentrations. nih.gov Another study on contaminants of emerging concern in water involving 25 laboratories reported method biases ranging from less than 10% to over 100%. nih.gov These studies highlight the importance of standardized methods and robust quality control to ensure data comparability.

Table 3: Illustrative Inter-laboratory Comparison Results for Semi-Volatile Organic Compounds in an Environmental Matrix

| Parameter | Range of Reported Values |

|---|---|

| Number of Participating Laboratories | 15 |

| Assigned Value (e.g., from a reference laboratory) | 50 µg/L |

| Reported Concentration Range | 35 - 75 µg/L |

| Inter-laboratory Relative Standard Deviation (%RSD) | 20 - 40% |

| Z-Scores (a measure of deviation from the mean) | -2.5 to +3.0 |

This table presents hypothetical data representative of typical outcomes in inter-laboratory studies for organic micropollutants.

Applications of Bis 2 Chloroethoxy D8 Methane As a Research Tracer and Standard

Role as an Internal Standard in Quantitative Environmental Analysis

In quantitative environmental analysis, particularly in methods involving chromatography and mass spectrometry, the use of an internal standard is paramount for achieving accurate and precise results. Bis(2-chloroethoxy)-D8-methane is ideally suited for this role in the analysis of its non-deuterated counterpart, Bis(2-chloroethoxy)methane, a synthetic compound used in the production of polysulfide polymers and identified as an environmental contaminant.

The principle of isotope dilution mass spectrometry (IDMS) underpins its application. A known quantity of this compound is added to an environmental sample (such as water or soil) at the beginning of the analytical process. Because the deuterated standard is chemically almost identical to the native analyte, it experiences similar losses during sample extraction, cleanup, and derivatization.

During analysis by gas chromatography-mass spectrometry (GC-MS), the internal standard and the target analyte co-elute but are distinguished by their different mass-to-charge ratios. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, the concentration of the native Bis(2-chloroethoxy)methane in the sample can be accurately quantified, correcting for variations in sample preparation and instrument response. This approach is fundamental to many standardized environmental testing methods, such as those developed by the U.S. Environmental Protection Agency (EPA), to ensure data reliability and comparability across different laboratories.

Table 1: Properties of this compound and its Analyte

| Property | This compound | Bis(2-chloroethoxy)methane |

|---|---|---|

| Molecular Formula | C5H2D8Cl2O2 | C5H10Cl2O2 |

| Molecular Weight | ~181.1 g/mol | ~173.04 g/mol |

| Function in Analysis | Internal Standard | Target Analyte |

| Key Feature | Mass difference due to deuterium (B1214612) | The compound being measured |

Utilization in Mechanistic Studies of Biotransformation

Isotopically labeled compounds are invaluable for studying the transformation of chemicals in biological and environmental systems. This compound can be employed to trace the fate of Bis(2-chloroethoxy)methane and understand the mechanisms of its breakdown.

To understand the potential for bioaccumulation and toxicity of Bis(2-chloroethoxy)methane, it is essential to study its metabolism in various organisms, such as fish, invertebrates, or microorganisms. In a typical study, an organism is exposed to this compound. After a specific period, tissue or excretion samples are collected and analyzed.

The presence of the deuterium label allows researchers to distinguish between the parent compound and its metabolites. Mass spectrometry can identify molecules containing deuterium, revealing the chemical structures of the metabolic byproducts. This provides direct evidence of the metabolic pathways involved, such as oxidation, hydrolysis, or conjugation reactions. By identifying these metabolites, scientists can assess the detoxification mechanisms within the organism and determine if the transformation products are more or less harmful than the parent compound.

The environmental persistence and degradation of Bis(2-chloroethoxy)methane are critical factors in its risk assessment. This compound can be used in controlled laboratory experiments (microcosms) that simulate natural environments like water bodies or soil.

By introducing the labeled compound into these systems, researchers can track its movement and transformation over time. For instance, the rate of its disappearance can be accurately measured, and degradation products can be identified. This isotopic tracing can help differentiate between biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) degradation processes. For example, if deuterated metabolites are found in a microcosm containing active microorganisms but not in a sterilized control, it provides strong evidence for microbial degradation. Such studies are crucial for developing models that predict the behavior of the contaminant in the environment.

Table 2: Research Findings on the Environmental Fate of Bis(2-chloroethoxy)methane

| Process | Finding | Implication for Isotopic Tracing Studies |

|---|---|---|

| Biodegradation | Generally considered not to be a significant fate process. nih.gov | This compound can be used to confirm the low rate of biodegradation and identify any specific microorganisms capable of its transformation. |

| Hydrolysis | Slow, with a half-life of several months to years in pure water. epa.gov | The labeled compound can be used to study hydrolysis rates under various environmental conditions (pH, temperature) without interference from other compounds. |

| Atmospheric Fate | Reacts with photochemically produced hydroxyl radicals with an estimated half-life of 10 hours. nih.gov | While less common for this specific compound, isotopic labeling could be used in atmospheric chemistry studies to verify reaction pathways. |

Development of Certified Reference Materials

Certified Reference Materials (CRMs) are "gold standard" materials used to calibrate analytical instruments and validate analytical methods. They contain a precisely known concentration of a specific substance. In environmental analysis, CRMs are essential for quality control and ensuring that laboratories produce accurate results.

This compound is a suitable candidate for inclusion in CRMs, often as part of a solution containing a mixture of environmental contaminants and their corresponding labeled internal standards. A CRM containing both Bis(2-chloroethoxy)methane and this compound at certified concentrations allows a laboratory to verify its entire analytical procedure. By analyzing the CRM, the lab can demonstrate its ability to correctly identify and quantify the target analyte using the internal standard, thereby ensuring the quality and validity of its environmental monitoring data. The production of such CRMs is typically carried out by national metrology institutes or accredited reference material producers.

Theoretical and Computational Studies on Bis 2 Chloroethoxy Methane Interactions and Fate

Molecular Modeling of Degradation Mechanisms

Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are instrumental in elucidating the degradation pathways of organic compounds in the environment. For Bis(2-chloroethoxy)methane, a primary degradation route in the atmosphere is expected to be through reactions with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this process is approximately 10 hours. nih.govtaylorfrancis.com

Theoretical studies on the reactions of •OH with similar organic molecules suggest two main initial pathways: hydrogen atom abstraction and hydroxyl radical addition. cityu.edu.hkunito.it In the case of Bis(2-chloroethoxy)methane, hydrogen abstraction can occur from the various carbon atoms in the molecule. Computational models can calculate the activation energies for abstraction from each unique hydrogen position, identifying the most likely sites of initial attack. Following hydrogen abstraction, a carbon-centered radical is formed. ecetoc.org

Further computational modeling can simulate the subsequent reactions of this radical with molecular oxygen (O2), a process that is typically very rapid. researchgate.net This leads to the formation of a peroxyl radical, which can then undergo a series of complex reactions, including intramolecular hydrogen shifts and fragmentation, ultimately leading to the breakdown of the parent molecule into smaller, more oxidized species. ecetoc.org While specific molecular modeling studies on the complete degradation pathway of Bis(2-chloroethoxy)methane are not extensively available in the literature, the foundational principles derived from computational studies of other organic molecules provide a robust framework for predicting its atmospheric fate.

Prediction of Environmental Partitioning and Mobility

The environmental partitioning and mobility of a chemical are governed by its physicochemical properties, such as its solubility in water, vapor pressure, and its partitioning coefficients between different environmental compartments (e.g., water, soil, air, and biota). Computational methods are increasingly used to predict these properties.

For Bis(2-chloroethoxy)methane, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing its mobility in soil. Calculated Koc values for this compound are in the range of 7-115, which suggests high to very high mobility in soil environments. taylorfrancis.com Such estimations are often derived from the octanol-water partitioning coefficient (Kow) using established regression equations.

More advanced computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Solvation Model based on Density (SMD), can provide more accurate predictions of partitioning coefficients. nih.govresearchgate.net These quantum chemistry-based methods calculate the chemical potential of a solute in different solvents, allowing for the direct calculation of partition coefficients like Kow. While specific predictions for Bis(2-chloroethoxy)methane using these advanced models are not readily found in the literature, their application would be a valuable step in refining our understanding of its environmental distribution.

The following table summarizes some of the key physicochemical properties of Bis(2-chloroethoxy)methane relevant to its environmental partitioning, including both experimentally derived and computationally estimated values.

| Property | Value | Method | Reference(s) |

| Molecular Weight | 173.038 g/mol | --- | nist.gov |

| Boiling Point | 217.5 °C | Experimental | nih.gov |

| Water Solubility | 8,000 mg/L (Slight) | Experimental | chemicalbook.com |

| Vapor Pressure | 0.132 mm Hg at 25 °C | Experimental | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 1.2 (Estimated) | Estimation | epa.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 7-115 (Calculated) | Calculation | taylorfrancis.com |

| Henry's Law Constant | 1.7 x 10^-7 atm-m³/mol | --- | nih.gov |

Structure-Activity and Structure-Property Relationship (SAR/SPR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ecetoc.org These models are particularly useful for predicting the environmental behavior of chemicals for which limited experimental data are available. researchgate.net

For Bis(2-chloroethoxy)methane, QSAR and SPR models could be employed to predict a range of environmental endpoints. For instance, models based on molecular descriptors such as molecular weight, log Kow, and various topological and quantum chemical parameters could be used to estimate its potential for bioaccumulation, biodegradability, and soil sorption. nih.gov

While specific, validated QSAR/SPR models for the environmental behavior of Bis(2-chloroethoxy)methane are not prominently featured in the scientific literature, the principles of these models can be applied. Given its chemical structure—a flexible diether with two chloro-substituents—it would be classified within a domain of similar aliphatic ethers for which QSARs may exist. The development and application of such models would be beneficial for prioritizing this compound for further environmental assessment and for understanding the potential environmental impact of structurally similar chemicals. The reliability of QSAR predictions depends heavily on the quality and applicability of the training set of chemicals used to build the model. ecetoc.org

Computational Ecotoxicology Focusing on Mechanistic Interactions with Biological Systems

Computational ecotoxicology aims to understand the molecular mechanisms through which chemicals interact with biological systems. This field utilizes techniques like molecular docking and molecular dynamics (MD) simulations to model the interaction of a chemical with specific biological targets, such as enzymes. nih.govresearchgate.net

A known biological interaction of Bis(2-chloroethoxy)methane is its co-metabolic oxidation by the bacterium Nitrosomonas europaea. nih.gov This process is mediated by the enzyme ammonia (B1221849) monooxygenase. nih.gov While the primary function of this enzyme is the oxidation of ammonia, it can also fortuitously oxidize other compounds, including Bis(2-chloroethoxy)methane.

Computational modeling could provide significant insights into this interaction. Molecular docking simulations could be used to predict the binding pose of Bis(2-chloroethoxy)methane within the active site of ammonia monooxygenase. mdpi.com These simulations would identify the key amino acid residues involved in the binding and the specific orientation of the substrate that facilitates its oxidation.

Following docking, molecular dynamics simulations could be performed to study the stability of the enzyme-substrate complex and the dynamics of the interaction over time. mdpi.com These simulations can provide a more detailed picture of the conformational changes that may occur upon binding and can help to elucidate the mechanism of the oxidation reaction at an atomic level. Such computational studies, by focusing on the molecular initiating event, contribute to a mechanistic understanding of the biotransformation of Bis(2-chloroethoxy)methane in the environment, without directly assessing its toxicological profile.

Future Research Directions and Unexplored Avenues for Bis 2 Chloroethoxy D8 Methane

Emerging Analytical Techniques for Enhanced Detection

The primary application of Bis(2-chloroethoxy)-D8-methane is as an internal standard for the quantitative analysis of its non-deuterated counterpart, Bis(2-chloroethoxy)methane (BCEM), in environmental samples. isotope.commedchemexpress.com Current detection relies on established methods like gas chromatography (GC) coupled with mass spectrometry (MS). nih.govrestek.com However, future research can focus on developing and refining more advanced analytical techniques for greater sensitivity, accuracy, and efficiency.

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) offers a promising avenue. This technique can provide highly accurate mass measurements, which is crucial for confirming the elemental composition and structural integrity of deuterated compounds and their metabolites. rsc.org Furthermore, employing advanced sample preparation methods like solid-phase microextraction (SPME) can pre-concentrate analytes from complex matrices, lowering detection limits and allowing for the identification of trace-level degradation products. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also stands as a powerful tool, not just for structural confirmation but for precisely determining the position and percentage of deuterium (B1214612) incorporation, ensuring the quality of the analytical standard. rsc.org

| Technique | Potential Advantage for this compound Analysis | Relevant Research Area |

| LC-HR-MS | High mass accuracy for unambiguous identification and structural confirmation. | Metabolite identification, isotopic purity assessment. |

| GC-MS/MS | Enhanced selectivity and sensitivity in complex environmental matrices. | Trace-level quantification in soil and water. |

| SPME-GC-MS | Pre-concentration of analytes, leading to lower detection limits. | Analysis of volatile organic compound (VOC) profiles. |

| NMR Spectroscopy | Confirmation of deuterium labeling position and isotopic enrichment. | Quality control of synthesized standards. |

Advanced Bioremediation Strategies

Bis(2-chloroethoxy)methane is known to be recalcitrant to biodegradation. taylorfrancis.com Studies have shown it to undergo 0% biodegradation using settled domestic wastewater as an inoculum, suggesting that conventional biological treatment processes are ineffective. taylorfrancis.combattelle.org This resistance presents a significant challenge for the remediation of contaminated sites. Future research should therefore pivot towards advanced bioremediation strategies that can tackle such persistent haloethers.

One promising area is the exploration of specialized microbial consortia or genetically engineered microorganisms. While BCEM itself is resistant, studies on the similar compound bis(2-chloroethyl) ether (BCEE) have identified bacteria, such as Xanthobacter sp. strain ENV481, capable of degrading it through sequential dehalogenation. nih.gov Research could focus on isolating or engineering microbes that express enzymes, like specific dehalogenases or monooxygenases, capable of initiating the breakdown of the BCEM structure. battelle.orgnih.gov

Advanced bioremediation techniques could include:

Bioaugmentation: Introducing specialized, cultured microorganisms (like Dehalococcoides mccartyi for other chlorinated compounds) into the contaminated environment to supplement the indigenous microbial population. nih.govnih.gov

Cometabolism: Supplying a primary substrate to stimulate microbial activity that fortuitously degrades the target contaminant. For instance, some bacteria can co-metabolically oxidize chlorinated ethers. nih.gov

Systems Biology Approaches: Utilizing multi-omics (genomics, proteomics, metabolomics) to understand the metabolic pathways and regulatory networks of potential degrader organisms, which can inform genetic engineering efforts to enhance degradation efficiency. koreascience.kr

Given BCEM's persistence, a hybrid approach combining biological treatment with chemical oxidation or reduction methods could also be a viable strategy for future investigation. nih.gov

Integrated Environmental Fate and Transport Models

Understanding how this compound and its parent compound move through the environment is critical for risk assessment. cdc.gov Existing data on BCEM indicates it has high to very high mobility in soil, a slow hydrolysis rate in water (half-life of months to years), and a relatively short atmospheric half-life of about 10 hours due to reaction with hydroxyl radicals. nih.govtaylorfrancis.com

Future research should focus on developing integrated, multi-compartment fate and transport models. Such models are essential for predicting the distribution and concentration of the contaminant in air, water, soil, and biota over time. tetratech.comresearchgate.net These models would incorporate key physicochemical properties and environmental parameters to simulate its movement.

| Parameter | Value for Bis(2-chloroethoxy)methane | Implication for Modeling |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 7-115 | High to very high mobility in soil, potential for groundwater contamination. taylorfrancis.com |

| Hydrolysis Half-life (Water, pH 7) | 6 months - several years | High persistence in aquatic systems. nih.gov |

| Atmospheric Half-life | ~10 hours | Rapid degradation in the atmosphere via photochemical reactions. taylorfrancis.com |

| Biodegradation | Negligible | Not a significant removal pathway in soil or water. taylorfrancis.com |

An important avenue for future modeling research would be to investigate the kinetic isotope effect (KIE). While often minor for transport processes, the difference in mass between hydrogen and deuterium could slightly alter reaction rates (e.g., atmospheric degradation), and sophisticated models could account for this to refine predictions for the deuterated analogue.

Novel Applications of Deuterated Haloethers in Chemical Research

The utility of deuterated compounds extends far beyond their role as simple internal standards. ucsb.edu The strategic replacement of hydrogen with deuterium can significantly alter a molecule's properties, opening up novel applications. nih.gov

One of the most significant applications for this compound is in metabolic and environmental pathway elucidation . By using the deuterated compound as a tracer, researchers can follow its transformation through biological or environmental systems using mass spectrometry. This allows for the unambiguous identification of degradation products and metabolites, helping to map out complex reaction mechanisms. clearsynth.com

Another key area is the study of the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it breaks more slowly. By comparing the reaction rates of the deuterated and non-deuterated versions of a haloether, researchers can determine whether C-H bond cleavage is a rate-determining step in a particular degradation or metabolic reaction. ucsb.edu

Furthermore, in the field of medicinal chemistry, deuteration is a recognized strategy to improve the metabolic stability and pharmacokinetic profiles of drugs. nih.govresearchgate.net While BCEM is not a therapeutic agent, research into the metabolic stability of deuterated haloethers could provide valuable insights for the design of other deuterated molecules with industrial or pharmaceutical applications.

Mechanistic Ecotoxicology with Focus on Molecular Targets in Model Organisms

Data on the specific ecotoxicological mechanisms of Bis(2-chloroethoxy)methane is limited, with existing information primarily focused on acute toxicity. The oral LD50 in rats is 65 mg/kg, and it is known to be a skin and eye irritant. nih.govregenesis.com A crucial future research direction is to move beyond these endpoints and investigate the specific molecular and cellular targets of this compound in relevant model organisms.

Future studies could focus on:

Identifying Molecular Targets: Research could explore whether BCEM or its metabolites interact with specific receptors or enzymes. For example, studies on other chlorinated compounds have pointed to interactions with receptors like the aryl hydrocarbon receptor or disruption of enzymatic processes leading to oxidative stress. nih.gov

Using Model Organisms: Employing well-characterized model organisms such as zebrafish (Danio rerio), daphnia (Daphnia magna), or specific cell lines can help elucidate toxic mechanisms. peercommunityjournal.org These models allow for the study of developmental toxicity, neurotoxicity, and endocrine disruption potential.

Investigating Cytotoxicity: The cytotoxic effects of chlorinated compounds often increase with the degree of chlorination. nih.gov Mechanistic studies could examine how BCEM induces cell death (e.g., apoptosis or necrosis) and the signaling pathways involved.

Developing Toxicity Models: Creating predictive models based on the structure-activity relationship of various chlorinated ethers could help anticipate the toxicity of related compounds and prioritize them for further testing. epa.gov

Understanding the mechanistic underpinnings of BCEM's toxicity is essential for developing more accurate ecological risk assessments and for protecting environmental and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.